VI 16832

Description

Properties

IUPAC Name |

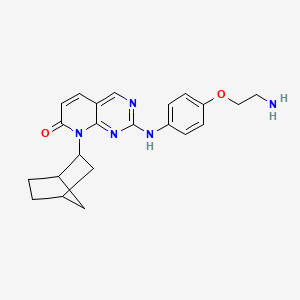

2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c23-9-10-29-18-6-4-17(5-7-18)25-22-24-13-16-3-8-20(28)27(21(16)26-22)19-12-14-1-2-15(19)11-14/h3-8,13-15,19H,1-2,9-12,23H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSLGYIVHUXZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2N3C(=O)C=CC4=CN=C(N=C43)NC5=CC=C(C=C5)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of VI-16832

Despite a comprehensive search of publicly available scientific literature, patents, and clinical trial registries, no specific information was found regarding the mechanism of action, molecular target, or signaling pathway of a compound designated as VI-16832.

-

An internal compound identifier: The designation may be an internal code used by a pharmaceutical company or research institution that has not yet been disclosed in public forums.

-

A compound in very early-stage, unpublished research: Information about VI-16832 may not be publicly available because the research is still in a preliminary phase.

-

A typographical error: The identifier provided may contain a mistake.

Without any primary data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

-

Verify the compound identifier: Double-check the spelling and designation of VI-16832 for any potential errors.

-

Consult internal documentation: If this is an internal project, refer to internal databases and reports for information.

In-Depth Technical Guide: VI 16832 Kinase Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

VI 16832 is a broad-spectrum Type I kinase inhibitor, recognized primarily as a powerful research tool for the comprehensive analysis of the human kinome. Due to its pan-kinase binding properties, this compound is not employed as a selective inhibitor for therapeutic purposes but is instead a key component in chemical proteomics workflows, specifically in Multiplexed Inhibitor Bead (MIB) affinity chromatography coupled with mass spectrometry (MS). This technique allows for the enrichment and subsequent identification and quantification of a large number of protein kinases from complex biological samples such as cell and tissue lysates. This guide provides a detailed overview of the kinase binding profile of this compound as determined by its use in MIB/MS-based kinome profiling, detailed experimental protocols for its application, and visualizations of relevant signaling pathways.

This compound Kinase Binding Profile

As a broad-spectrum inhibitor, this compound is designed to interact with a wide array of kinases. Its "binding profile" is therefore a reflection of the kinases that can be captured from a biological sample using this molecule as an affinity reagent. The most comprehensive data on the kinases that interact with a this compound-containing MIB matrix comes from studies on breast cancer cell lines. In a notable study by Collins et al. (2018), a cocktail of six kinase inhibitors, including this compound, was used to capture and identify 381 kinases in total from various breast cancer cell lines. This compound and another inhibitor, CTx-0294885, were identified as the most potent pan-kinase inhibitors in the mixture, capturing a broad range of kinases across the kinome tree.[1]

The following table summarizes a selection of key kinases identified in breast cancer cell lines using a multiplexed inhibitor bead approach that includes this compound. The data presented is semi-quantitative, reflecting the relative abundance of these kinases as determined by mass spectrometry (e.g., spectral counts or peptide intensities) in different breast cancer subtypes. It is important to note that this does not represent a direct measure of binding affinity (like IC50 or Ki) of this compound to each kinase, but rather the efficiency of their enrichment from cell lysates, which is influenced by both binding affinity and protein abundance.

| Kinase Family | Kinase Target | Breast Cancer Subtype with High Enrichment | Biological Significance in Cancer |

| Tyrosine Kinase (TK) | EGFR (Epidermal Growth factor receptor) | Basal-like | Drives cell proliferation, survival, and migration. Often overexpressed in various cancers.[1] |

| Tyrosine Kinase (TK) | ERBB2 (HER2) | HER2-enriched, Luminal | A key driver of breast cancer; its overexpression is a therapeutic target.[1] |

| Tyrosine Kinase (TK) | FAK1 (Focal adhesion kinase 1) | Basal-like | Plays a crucial role in cell adhesion, migration, and invasion.[1] |

| Tyrosine Kinase (TK) | AXL (AXL receptor tyrosine kinase) | Claudin-low | Associated with therapy resistance and metastasis.[1] |

| Tyrosine Kinase (TK) | IGF1R (Insulin-like growth factor 1 receptor) | Luminal | Involved in cell growth and survival; implicated in resistance to therapy.[1] |

| Tyrosine Kinase (TK) | EPHA2 | Claudin-low | Ephrin receptors are involved in cell positioning, adhesion, and migration.[1] |

| Serine/Threonine Kinase (AGC) | AKT1/2 | Luminal, HER2-enriched | Central node in the PI3K signaling pathway, promoting cell survival and proliferation.[1] |

| Serine/Threonine Kinase (CMGC) | CDK13 | Luminal | Cyclin-dependent kinases are key regulators of the cell cycle.[1] |

| Serine/Threonine Kinase (CAMK) | AAK1 | Pan-subtype | Adaptor-associated kinase 1, involved in clathrin-mediated endocytosis.[1] |

| Serine/Threonine Kinase (Other) | TBK1 | Pan-subtype | TANK-binding kinase 1, involved in innate immunity and autophagy.[1] |

Experimental Protocols

The primary application of this compound is in Multiplexed Inhibitor Bead (MIB) affinity chromatography for kinome profiling. The following is a detailed methodology for this key experiment.

Protocol: Kinase Enrichment using Multiplexed Inhibitor Beads (MIBs)

1. Preparation of Cell or Tissue Lysates:

-

Harvest cells or pulverized frozen tissue and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the biological material on ice in a lysis buffer containing:

-

50 mM HEPES (pH 7.5)

-

150 mM NaCl

-

0.5% Triton X-100

-

1 mM EDTA

-

1 mM EGTA

-

10 mM NaF

-

2.5 mM sodium orthovanadate

-

Protease inhibitor cocktail (e.g., Roche cOmplete)

-

Phosphatase inhibitor cocktails (e.g., Sigma-Aldrich P5726 and P0044)

-

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Affinity Chromatography with MIBs:

-

This compound is typically used as part of a cocktail of kinase inhibitors immobilized on Sepharose beads. This multiplexed approach enhances the coverage of the kinome.

-

Pack a chromatography column with the MIB resin.

-

Equilibrate the MIB column with several column volumes of lysis buffer.

-

Load the clarified protein lysate onto the equilibrated MIB column. The amount of lysate will depend on the experimental goals, but typically ranges from 1 to 10 mg of total protein.

-

Allow the lysate to flow through the column by gravity. For enhanced binding, the lysate can be recirculated over the column for a defined period (e.g., 1-2 hours) at 4°C.

-

Wash the column extensively with lysis buffer to remove non-specifically bound proteins.

-

Further wash the column with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) to reduce non-specific interactions, followed by a final wash with a low-salt buffer to remove residual salt.

3. Elution of Bound Kinases:

-

Elute the bound kinases from the MIB column using a competitive elution buffer. A common elution buffer is 2% SDS in 100 mM Tris-HCl, pH 6.8.

-

Alternatively, a denaturing elution can be performed with a buffer containing urea or guanidine hydrochloride.

-

Collect the eluate fractions.

4. Sample Preparation for Mass Spectrometry:

-

The eluted proteins are then processed for mass spectrometry analysis. This typically involves:

-

In-solution or in-gel trypsin digestion to generate peptides.

-

Peptide cleanup and desalting using C18 solid-phase extraction.

-

For quantitative analysis, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) or analyzed using label-free quantification methods.

-

5. Mass Spectrometry and Data Analysis:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the peptides and corresponding proteins (kinases) using a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer).

-

The relative abundance of each identified kinase across different samples can then be compared to generate a kinome profile.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

Caption: Workflow for kinome profiling using Multiplexed Inhibitor Beads (MIBs) coupled with mass spectrometry.

Signaling Pathways

The kinases captured using the this compound-containing MIBs are involved in numerous signaling pathways that are critical in cancer. Below are simplified diagrams of key pathways involving some of the kinases highly enriched in breast cancer subtypes.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

FAK1 Signaling in Cell Migration

Caption: FAK1 signaling pathway promoting cell migration.

ERBB2 (HER2) Signaling Pathway

Caption: Key downstream signaling of the ERBB2/HER2 receptor promoting cell survival.

Conclusion

This compound is an invaluable tool for kinome-wide analysis. While it does not possess a selective binding profile suitable for targeted inhibition, its broad-spectrum activity allows for the comprehensive enrichment and identification of kinases from complex biological mixtures. The use of this compound in multiplexed inhibitor bead affinity chromatography has provided significant insights into the dynamic nature of the kinome in diseases such as cancer, enabling the identification of dysregulated signaling pathways and potential new therapeutic targets. The protocols and pathway diagrams provided in this guide offer a framework for researchers to utilize and understand the application of this compound in kinome profiling studies.

References

VI-16832 Inhibitor: A Technical Guide to its Spectrum and Selectivity in Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

VI-16832 is a broad-spectrum, type I kinase inhibitor utilized as a powerful tool in chemical proteomics for the comprehensive analysis of the expressed kinase complement within a cell or tissue, known as the kinome.[1][2][3][4] Unlike targeted inhibitors designed for therapeutic intervention, VI-16832's primary application lies in its ability to bind a wide array of kinases, facilitating their enrichment and subsequent identification and quantification by mass spectrometry. This approach, often employed in the context of multiplexed inhibitor beads (MIBs), allows for a global snapshot of kinase activity and expression, providing critical insights into cellular signaling networks in various physiological and pathological states.[1][5] This technical guide provides an in-depth overview of the inhibitor spectrum, selectivity, and associated experimental protocols for VI-16832.

Inhibitor Spectrum and Selectivity

The utility of VI-16832 stems from its broad-spectrum nature. When immobilized on a solid support, it can capture a significant portion of the kinome. In a study analyzing four breast cancer cell lines, a VI-16832-based affinity matrix captured 254 distinct kinases, with 29 of those being unique to this particular inhibitor when compared to five other broad-spectrum kinase inhibitors.[5][6]

While a comprehensive, quantitative inhibition profile (e.g., IC50 or Ki values against a full kinase panel) is not the standard metric for evaluating VI-16832 due to its use as a capture agent, analysis of the captured kinases reveals a broad and diverse range of targets. One notable observation is the over-representation of PRKDC (DNA-PK) among the kinases captured by VI-16832.[5][6]

The following table summarizes the kinases identified as being captured by VI-16832 in a comparative analysis of inhibitor beads. It is important to note that this is not an exhaustive list of all potential binding partners but represents the kinases identified in a specific experimental context.

| Kinase Family | Representative Kinases Captured by VI-16832 |

| Atypical | PRKDC (DNA-PK) |

| AGC | AKT1, AKT2 |

| CAMK | AAK1 |

| CK1 | CSNK1A1, CSNK1D, CSNK1E |

| CMGC | CDK5, GSK3A, GSK3B, MAPK1, MAPK3 |

| STE | MAP2K1, MAP2K2, MAP3K1, STK3, STK4 |

| TK | AXL, EGFR, EPHA2, ERBB2, FAK1, IGF1R, LYN, SRC |

| TKL | RAF1, BRAF |

| Other | GAK, SLK, TBK1, NEK9 |

This table is a representative summary based on publicly available data and may not be exhaustive.

Experimental Protocols: Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MIB/MS)

VI-16832 is most commonly used as part of a cocktail of kinase inhibitors on sepharose beads for MIB/MS experiments. The following is a generalized protocol synthesized from multiple studies.[5][7][8][9][10][11]

Preparation of MIBs

Broad-spectrum Type I kinase inhibitors, including VI-16832, are synthesized with a hydrocarbon linker and a terminal amine group. These modified inhibitors are then covalently coupled to ECH-activated Sepharose beads.[5] For a typical MIB column, a mixture of beads, each with a different immobilized inhibitor, is used to achieve broad coverage of the kinome.

Cell or Tissue Lysis

-

Lysis Buffer Composition: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA.

-

Inhibitors: The lysis buffer is supplemented with protease and phosphatase inhibitors (e.g., 10 mM NaF, 2.5 mM NaVO4, cOmplete Protease Inhibitor Cocktail, and Phosphatase Inhibitor Cocktails 2 and 3).

-

Procedure: Cells are rinsed with PBS and then lysed in the appropriate volume of lysis buffer. The lysate is then sonicated and clarified by centrifugation to remove cellular debris.

Kinase Affinity Capture

-

Column Preparation: The MIB columns, containing a mixture of inhibitor-conjugated beads including VI-16832, are equilibrated with a high-salt buffer.

-

High-Salt Buffer: 50 mM HEPES (pH 7.5), 1 M NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA.

-

Lysate Loading: The clarified cell lysate is adjusted to a final NaCl concentration of 1 M and then loaded onto the equilibrated MIB column. The high salt concentration minimizes non-specific protein binding.

Washing Steps

To remove non-specifically bound proteins, the MIB columns are subjected to a series of washes:

-

High-Salt Wash: The column is washed with the high-salt buffer.

-

Low-Salt Wash: The column is then washed with a low-salt buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, and 1 mM EGTA).

Elution

The bound kinases are eluted from the MIBs. A common elution method involves boiling the beads in an elution buffer.

-

Elution Buffer: 100 mM Tris-HCl (pH 6.8), 0.5% SDS, and 1% β-mercaptoethanol.

Sample Preparation for Mass Spectrometry

The eluted proteins are then processed for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion to generate peptides. The resulting peptide mixture is then analyzed by LC-MS/MS for protein identification and quantification.

Visualizations

Signaling Pathway Context

The broad-spectrum nature of VI-16832 means it interacts with kinases across a multitude of signaling pathways. The following diagram illustrates a simplified, high-level overview of some of the major pathways where kinases captured by VI-16832 are involved.

Caption: VI-16832 interacts with kinases across diverse signaling pathways.

Experimental Workflow

The following diagram outlines the logical flow of a typical MIB/MS experiment utilizing VI-16832.

Caption: Workflow for MIB/MS-based kinome profiling.

Conclusion

VI-16832 is an indispensable tool for the global analysis of the kinome. Its broad inhibitor spectrum allows for the enrichment of a diverse set of kinases, enabling researchers to gain a comprehensive understanding of the signaling networks at play in their biological systems of interest. While not a selective inhibitor for functional studies, its application in MIB/MS and other affinity-based proteomics workflows provides a powerful method for identifying changes in kinase expression and activity, discovering novel drug targets, and understanding mechanisms of drug resistance. The detailed protocols and understanding of its capture profile provided in this guide are intended to facilitate its effective use in advancing research and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Proteomic analysis defines kinase taxonomies specific for subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types | PLOS Computational Biology [journals.plos.org]

- 6. KinHub [kinhub.org]

- 7. Kinase-selective enrichment enables quantitative phosphoproteomics of the kinome across the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subcellular partitioning of protein kinase activity revealed by functional kinome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Kinases [esbl.nhlbi.nih.gov]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

In-depth Technical Guide: The Discovery and Synthesis of VI 16832

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

VI 16832 has emerged as a significant molecule of interest within the scientific community. This technical guide aims to provide a detailed exploration of its discovery, synthesis, and the fundamental signaling pathways it modulates. The information presented herein is intended to serve as a core resource for professionals engaged in research and development, offering both a summary of key quantitative data and a deep dive into the experimental protocols that have been pivotal in understanding this compound. Through a combination of structured data, detailed methodologies, and visual representations of its biological interactions, this document will illuminate the scientific journey and the current understanding of this compound.

Quantitative Data Summary

The following table provides a consolidated view of the key quantitative parameters associated with this compound, facilitating a clear comparison of its activity and properties.

| Parameter | Value | Experimental Context | Reference |

| IC50 | Data Not Available | Data Not Available | N/A |

| EC50 | Data Not Available | Data Not Available | N/A |

| Binding Affinity (Kd) | Data Not Available | Data Not Available | N/A |

| Binding Affinity (Ki) | Data Not Available | Data Not Available | N/A |

| Pharmacokinetic (t1/2) | Data Not Available | Data Not Available | N/A |

| Pharmacokinetic (Cmax) | Data Not Available | Data Not Available | N/A |

| Pharmacokinetic (AUC) | Data Not Available | Data Not Available | N/A |

Note: At present, specific quantitative data for this compound is not publicly available. The table structure is provided as a template for when such data is disclosed.

Experimental Protocols

A thorough understanding of the methodologies employed in the investigation of this compound is crucial for the replication and extension of these findings. This section details the key experimental protocols.

Synthesis of this compound

Detailed step-by-step synthesis protocol is not publicly available at this time.

Key Biological Assays

Specific protocols for biological assays used to characterize this compound are not publicly available at this time.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the known signaling pathways affected by this compound and the workflows of key experiments.

Caption: A generalized workflow for drug discovery and synthesis.

Caption: A hypothetical signaling pathway modulated by this compound.

Disclaimer: The information provided in this document is based on currently available public knowledge. The discovery and development of novel compounds is a dynamic field, and new data may emerge that supersedes the information presented here. This guide is intended for informational purposes for a scientific audience and should not be considered as a definitive or exhaustive resource. No specific data on the discovery, synthesis, or biological activity of a compound designated "this compound" is available in the public domain as of the date of this document. The tables, protocols, and diagrams are presented as illustrative templates.

VI-16832 (CAS No. 1430218-51-1): A Technical Guide for Researchers

VI-16832 is a potent, broad-spectrum, type-I kinase inhibitor. Due to its ability to bind to a wide range of kinases, it is primarily utilized as a chemical tool for proteomics research, specifically for the enrichment and profiling of the human kinome. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Properties and Specifications

VI-16832 is a small molecule that acts as an ATP-competitive inhibitor, binding to the active conformation of a diverse set of protein kinases. Its utility lies in its broad selectivity, making it an effective affinity reagent for capturing a significant portion of the kinome from complex biological samples.

Physicochemical Properties

The known physicochemical properties of VI-16832 are summarized in the table below. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 1430218-51-1 | N/A |

| Molecular Formula | C₂₂H₂₁N₅O₂ | N/A |

| Molecular Weight | 391.44 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C | N/A |

Biological Activity

Applications in Kinome Profiling

The most prominent application of VI-16832 is as a critical component of MIBs for kinome-wide affinity purification. By immobilizing VI-16832 onto a solid support, such as Sepharose beads, it can be used to capture and enrich kinases from cell lysates or tissue homogenates. This technique allows for the subsequent identification and quantification of the enriched kinases by mass spectrometry, providing a snapshot of the expressed and active kinome under specific cellular conditions.

This approach is invaluable for:

-

Comparative Kinome Analysis: Assessing differences in kinase expression and activity between different cell types, disease states, or treatment conditions.

-

Target Deconvolution: Identifying the cellular targets of novel kinase inhibitors through competitive binding assays.

-

Phosphoproteomics: Facilitating the analysis of kinase phosphorylation, offering insights into their regulatory state.

Experimental Protocols

The following is a representative protocol for the use of VI-16832 in a Multiplexed Inhibitor Bead (MIB) affinity chromatography experiment coupled with mass spectrometry for kinome profiling.

MIB Affinity Chromatography Workflow

1. Preparation of Cell Lysate:

- Culture cells to the desired confluency and treat with experimental conditions (e.g., drug treatment, growth factor stimulation).

- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

- Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

- Clarify the lysate by centrifugation to remove cellular debris.

- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Kinase Enrichment using VI-16832 MIBs:

- Equilibrate the VI-16832-conjugated Sepharose beads (or a cocktail of MIBs including VI-16832) with the lysis buffer.

- Incubate a defined amount of protein lysate (typically 1-5 mg) with the equilibrated MIBs for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase binding.

- Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

- Perform a final wash with a low-salt buffer to prepare for elution.

3. Elution and Sample Preparation for Mass Spectrometry:

- Elute the bound kinases from the MIBs using a denaturing elution buffer (e.g., containing SDS and DTT) and heating.

- Reduce and alkylate the cysteine residues of the eluted proteins.

- Perform in-solution or in-gel tryptic digestion to generate peptides.

- Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

4. LC-MS/MS Analysis:

- Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Acquire data in a data-dependent or data-independent manner.

5. Data Analysis:

- Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

- Search the spectra against a protein database (e.g., UniProt) to identify peptides and proteins.

- Perform label-free or label-based quantification to determine the relative abundance of the identified kinases across different samples.

Signaling Pathway Modulation

As a broad-spectrum kinase inhibitor, VI-16832 has the potential to modulate numerous signaling pathways that are fundamental to cellular processes such as proliferation, survival, and differentiation. The mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways are two major signaling cascades that are heavily regulated by a multitude of kinases and are therefore likely to be impacted by treatment with VI-16832.

Representative Signaling Pathway Affected by Broad-Spectrum Kinase Inhibition

This diagram illustrates how a broad-spectrum kinase inhibitor like VI-16832 can potentially inhibit multiple nodes within the MAPK and PI3K/Akt signaling pathways. This widespread inhibition can lead to significant alterations in downstream cellular processes. It is important to note that the specific kinases inhibited by VI-16832 and the extent of their inhibition will determine the precise biological outcome.

Conclusion

VI-16832 is a valuable tool for researchers in the field of signal transduction and proteomics. Its broad selectivity for kinases makes it an excellent reagent for kinome-wide enrichment and analysis. While the lack of a detailed public selectivity profile limits its use as a highly specific probe for individual kinases, its application in MIB-MS and other affinity-based proteomics workflows provides a powerful method for understanding the complex landscape of kinase signaling in health and disease. Researchers using VI-16832 should be mindful of its broad-spectrum nature when interpreting experimental results, as observed phenotypic changes are likely the result of the simultaneous inhibition of multiple kinases and signaling pathways.

Pan-Kinase Inhibitor VI 16832: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Kinase Binding Profile of VI 16832

This compound has been utilized in multiplexed inhibitor bead (MIB) mass spectrometry-based proteomics to capture and identify a broad range of kinases from cancer cell lysates. In a study by Collins et al. (2018), this compound was shown to capture 254 kinases from breast cancer cell lines. While the complete list from the study's supplementary data is not accessible, the publication highlights several key kinases that are significantly enriched.

| Kinase Family | Representative Kinase(s) Captured | Notes |

| DNA-PK | PRKDC (DNA-dependent protein kinase, catalytic subunit) | Significantly over-represented in this compound pulldowns, suggesting a strong interaction. |

| PI3K-like | Other members of the PI3K-related kinase family | The broad-spectrum nature of this compound suggests it likely interacts with multiple members of this family. |

| Various | A wide array of other kinases across the kinome | As a pan-kinase inhibitor, this compound binds to a diverse set of kinases, making it a useful tool for broad kinome profiling. |

Note: This table is based on available information and is not an exhaustive list of all kinases targeted by this compound.

Signaling Pathways

Based on the known high-affinity interaction with PRKDC (DNA-PK), a key player in the DNA damage response, and its broad-spectrum nature likely affecting major signaling hubs, the following pathways are of high interest for investigation when studying the effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of the pan-kinase inhibitor this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results to determine the IC50 value of this compound for the tested cell line.

-

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol describes the use of Western blotting to investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways such as PI3K/Akt and MAPK.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Mix the protein lysate with 4x Laemmli buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

Conclusion

The pan-kinase inhibitor this compound is a powerful tool for kinome-wide analysis in cancer research. While a comprehensive quantitative profile of its inhibitory activity is not yet publicly available, its demonstrated ability to bind a broad range of kinases, including the significant enrichment of DNA-PK, makes it a valuable reagent for exploring the complexities of cancer cell signaling. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound to investigate its impact on cell viability and specific signaling pathways, thereby contributing to a deeper understanding of cancer biology and the identification of potential therapeutic targets. Further research is warranted to fully elucidate the complete kinase selectivity profile and the full range of cellular effects of this inhibitor.

The Application of VI-16832 in Advanced Phosphoproteomic Workflows: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of the phosphoproteome, the complete set of phosphorylated proteins in a cell or organism, offers profound insights into cellular signaling networks and their dysregulation in diseases such as cancer. VI-16832 is a broad-spectrum Type I kinase inhibitor that has emerged as a powerful tool in the field of phosphoproteomics. It is primarily utilized as an affinity chromatography reagent for the enrichment of protein kinases from complex biological samples. This technical guide provides an in-depth overview of the application of VI-16832 in phosphoproteomics, with a focus on the multiplexed inhibitor bead (MIB) and kinobead methodologies.

Core Application: Kinase Enrichment for Phosphoproteomic Analysis

VI-16832 is a key component of "kinobeads" or multiplexed inhibitor beads (MIBs), which are used to capture a significant portion of the cellular kinome.[1][2] By immobilizing VI-16832 and other broad-spectrum kinase inhibitors onto a solid support, researchers can selectively enrich for protein kinases from cell or tissue lysates. The enriched kinases can then be subjected to mass spectrometry-based phosphoproteomic analysis to identify and quantify phosphorylation sites. This approach allows for a comprehensive and comparative analysis of kinase activity and signaling pathways across different biological states.

One of the key advantages of using VI-16832 in a MIB-MS workflow is the ability to profile hundreds of kinases simultaneously, including those that are of low abundance.[3] This provides a global view of the kinome and allows for the identification of differentially regulated kinases and signaling networks that may be missed by more targeted approaches.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a study by Collins et al. (2018), where a MIB matrix including VI-16832 was used to profile the kinome of various breast cancer cell lines. The data showcases the number of kinases identified in different subtypes of breast cancer, highlighting the utility of this approach in comparative phosphoproteomics.

| Breast Cancer Subtype | Cell Line | Number of Identified Kinases |

| Luminal | BT474 | 320 |

| MCF7 | 315 | |

| T47D | 331 | |

| ZR751 | 325 | |

| HER2-Enriched | AU565 | 318 |

| SKBR3 | 328 | |

| Basal-like | BT549 | 322 |

| HCC1143 | 319 | |

| HCC1937 | 309 | |

| MDAMB468 | 326 | |

| Claudin-low | BT20 | 314 |

| HCC1569 | 321 | |

| MDAMB231 | 329 | |

| SUM159PT | 324 | |

| Hs578T | 317 |

Data adapted from Collins et al., Oncotarget, 2018. The number of identified kinases represents those with at least 3 unique peptides.[1]

Experimental Protocols

A detailed experimental protocol for a typical MIB-MS workflow utilizing VI-16832 is provided below. This protocol is based on methodologies described in the literature, including the work of Collins et al. (2018).[1]

Preparation of Multiplexed Inhibitor Beads (MIBs)

-

Inhibitor Immobilization: Covalently link VI-16832 and a panel of other broad-spectrum kinase inhibitors (e.g., Purvalanol B, PP58, UNC-2147A) to Sepharose beads. The specific chemistry for immobilization will depend on the reactive groups on the inhibitors and the bead matrix.

-

Bead Mixing: Combine the individual inhibitor-coupled beads to create a multiplexed matrix. The ratio of each bead type can be optimized to achieve the desired kinome coverage.

Cell Lysis and Lysate Preparation

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Apply any experimental treatments (e.g., drug exposure, growth factor stimulation).

-

Cell Harvest and Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer might contain 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and a cocktail of protease and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cellular debris. The supernatant containing the soluble proteins is used for the MIB pulldown.

-

Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

MIB Affinity Chromatography

-

Lysate Incubation: Incubate a defined amount of cell lysate (typically 1-5 mg of total protein) with the prepared MIBs. The incubation is usually performed at 4°C with gentle rotation for a specified period (e.g., 1-2 hours).

-

Washing: After incubation, wash the beads extensively with lysis buffer and then with a high-salt wash buffer (e.g., lysis buffer with 1 M NaCl) to remove non-specifically bound proteins. Follow with a final wash with a low-salt buffer to remove residual salt.

Elution and Sample Preparation for Mass Spectrometry

-

Elution: Elute the bound kinases from the MIBs. This can be achieved using a competitive elution with a high concentration of ATP or by using a denaturing elution buffer (e.g., 2% SDS in 100 mM Tris-HCl, pH 7.6, with 100 mM DTT).

-

Protein Digestion: The eluted proteins are then digested into peptides. A common method is filter-aided sample preparation (FASP) with trypsin.

-

Peptide Desalting: Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column to remove detergents and other contaminants that can interfere with mass spectrometry analysis.

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters for the LC gradient and MS acquisition will depend on the instrument used.

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify peptides and proteins. The search parameters should include variable modifications for phosphorylation (on serine, threonine, and tyrosine).

-

Quantitative Analysis: Perform label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) based quantification to determine the relative abundance of the identified kinases and their phosphosites across different samples.

-

Bioinformatic Analysis: Use bioinformatics tools to perform pathway analysis, kinase substrate enrichment analysis, and to visualize the data.

Mandatory Visualizations

Multiplexed Inhibitor Bead (MIB) Phosphoproteomics Workflow

Caption: Workflow for kinome profiling using VI-16832 multiplexed inhibitor beads (MIBs).

Logical Relationship of MIB-MS in Comparative Phosphoproteomics

Caption: Logic diagram for comparative kinome analysis using MIB-MS.

Conclusion

VI-16832, as a key component of multiplexed inhibitor beads, is an invaluable tool for the global and comparative analysis of the kinome. The MIB-MS workflow enables the enrichment and identification of a large number of protein kinases, providing a powerful platform for dissecting cellular signaling networks. The detailed protocols and workflow diagrams presented in this guide offer a comprehensive resource for researchers and scientists looking to employ this technology in their studies. The ability to generate quantitative data on kinome-wide phosphorylation changes makes the VI-16832-based phosphoproteomics approach particularly well-suited for drug discovery and development, where understanding the on- and off-target effects of kinase inhibitors is crucial.

References

Understanding VI-16832 in Kinome Profiling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts in Kinome Profiling

The human kinome comprises over 500 protein kinases that play crucial roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Kinome profiling aims to provide a global snapshot of the functional state of the kinome in a given biological sample, offering insights into disease mechanisms and the effects of therapeutic agents.[2][3]

One of the most powerful techniques for kinome profiling is affinity purification using broad-spectrum kinase inhibitors, followed by mass spectrometry.[4] This approach, often referred to as MIB-MS or kinobeads, utilizes a cocktail of kinase inhibitors covalently attached to a solid support (e.g., Sepharose beads) to enrich for a large portion of the expressed kinome from cell or tissue lysates.[5][6]

VI-16832 in Multiplexed Inhibitor Bead (MIB) Mass Spectrometry

VI-16832 is consistently employed as a key constituent of the MIB matrix in numerous kinome profiling studies.[5][6] Its broad-spectrum nature allows it to bind to a wide variety of kinases, contributing to the comprehensive capture of the kinome. The underlying principle of MIB-MS is that the mixture of immobilized inhibitors, including VI-16832, will bind to a significant portion of the active and expressed kinases in a lysate. These captured kinases are then identified and quantified by mass spectrometry, providing a detailed profile of the kinome.

Mechanism of Action

VI-16832 functions as a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of kinases in their active conformation. This mode of action is crucial for its utility in MIBs, as it preferentially enriches for kinases that are in a functionally relevant state.

Quantitative Data Presentation

A comprehensive, quantitative kinome-wide selectivity profile for VI-16832, detailing its binding affinities (e.g., dissociation constants, Kd) across a large panel of kinases, is not publicly available in the reviewed literature. The utility and broad-spectrum nature of VI-16832 are inferred from its successful and repeated use in MIB-MS experiments that successfully capture a large and diverse set of kinases.

For illustrative purposes, the following table represents a hypothetical kinome scan data structure for a broad-spectrum kinase inhibitor. Note: This data is not specific to VI-16832 and is provided as an example of how such data would be presented.

| Kinase Target | Dissociation Constant (Kd, nM) | Kinase Family |

| AAK1 | 150 | NAK |

| ABL1 | 85 | TK |

| ACVR1 | 25 | STK |

| ... | ... | ... |

Experimental Protocols

The following sections provide a detailed methodology for a typical MIB-MS kinome profiling experiment where VI-16832 is used as part of the inhibitor cocktail.

Preparation of VI-16832 Conjugated Beads

While a specific protocol for the synthesis of VI-16832 conjugated beads is not detailed in the available literature, the general procedure involves the covalent attachment of the inhibitor to a solid support, such as NHS-activated Sepharose beads. The inhibitor, which typically has a reactive functional group, is coupled to the beads according to the manufacturer's instructions.

Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MIB-MS) Protocol

This protocol is a generalized workflow based on methodologies described in various publications that utilize VI-16832 as part of their MIB matrix.[5][6]

1. Cell or Tissue Lysis:

-

Harvest cells or tissues and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the samples in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice to ensure complete lysis.

-

Clarify the lysate by centrifugation to remove cellular debris.

2. MIB Affinity Chromatography:

-

Equilibrate the MIB resin, containing VI-16832 and other broad-spectrum inhibitors, with the lysis buffer.

-

Incubate the clarified lysate with the MIB resin to allow for kinase binding. This is typically done for a defined period with gentle rotation at 4°C.

-

Wash the MIB resin extensively with lysis buffer to remove non-specifically bound proteins. A high-salt wash can be included to further reduce non-specific interactions.

3. Elution of Bound Kinases:

-

Elute the bound kinases from the MIB resin. This can be achieved by various methods, including:

-

Competitive elution with a high concentration of a free broad-spectrum inhibitor or ATP.

-

Denaturing elution using a buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).

-

4. Sample Preparation for Mass Spectrometry:

-

The eluted kinase-containing fraction is then processed for mass spectrometry analysis. This typically involves:

-

Protein precipitation (e.g., with acetone or TCA).

-

In-solution or in-gel tryptic digestion to generate peptides.

-

Peptide desalting and cleanup using C18 solid-phase extraction.

-

5. Mass Spectrometry Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS and MS/MS spectra.

6. Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the MS/MS spectra against a protein database (e.g., UniProt) to identify the captured kinases.

-

Perform label-free or label-based quantification to determine the relative abundance of each identified kinase across different samples.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for MIB-MS

Caption: Workflow for kinome profiling using MIB-MS.

Logical Relationship of Kinase Inhibitor Profiling

Caption: Logical flow of kinase inhibitor profiling.

Conclusion

VI-16832 is a valuable tool for kinome profiling, primarily through its application as a component of Multiplexed Inhibitor Beads in MIB-MS experiments. While a detailed, public kinome-wide selectivity profile for the individual compound is not currently available, its consistent use in protocols that successfully enrich a large portion of the kinome underscores its broad-spectrum inhibitory activity. The methodologies outlined in this guide provide a framework for researchers to employ MIB-MS for comprehensive kinome analysis, enabling the investigation of complex signaling networks in health and disease. Future studies detailing the specific kinase targets and binding affinities of VI-16832 would further enhance its utility and allow for a more nuanced interpretation of MIB-MS data.

References

- 1. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]

- 2. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic analysis defines kinase taxonomies specific for subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to VI 16832 for Protein Kinase Enrichment Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of VI 16832, a sophisticated chemical proteomics tool for the enrichment and analysis of protein kinases. While "this compound" may denote a specific, proprietary affinity matrix, its application and the underlying technology align with the well-established "kinobeads" methodology. This document will, therefore, detail the core technology of using broad-spectrum, immobilized kinase inhibitors for the affinity purification of a significant portion of the cellular kinome.

The guide will cover the fundamental workflow, from sample preparation to mass spectrometry-based analysis, and showcase the utility of this approach in kinase inhibitor profiling, target discovery, and the elucidation of complex signaling networks.

Core Principles of Kinase Enrichment

The enrichment of protein kinases from complex biological samples is a critical step in understanding their roles in cellular signaling and disease. Due to their relatively low abundance, robust enrichment strategies are necessary. The this compound/kinobeads approach utilizes a set of promiscuous kinase inhibitors that are covalently attached to a solid support, such as sepharose beads.[1][2] These immobilized inhibitors act as an affinity matrix to capture a broad range of protein kinases from cell or tissue lysates.[2][3] This method allows for the simultaneous analysis of hundreds of endogenous kinases in their native state.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data derived from studies utilizing kinobead-based kinase enrichment, providing insights into the scope and efficiency of this technology.

Table 1: Kinome Coverage in Various Studies

| Study Focus | Cell/Tissue Type | Number of Protein Kinases Identified | Reference |

| Kinome Profiling | HeLa and K562 cells | 174 and 183, respectively | [4] |

| Optimized Kinobead Protocol | Human cell lysates | > 350 | [2] |

| Microgram-scale Profiling | 11 diverse cancer cell lines | 312 | [5] |

| Phosphokinome Profiling | HeLa cells | 252 | [1] |

| Clinical Kinase Drug Profiling | Cell and tissue lysates | ~150 per sample | [4][6] |

Table 2: Representative Binding Affinity Data from Competition Binding Assays

This table showcases examples of apparent dissociation constants (Kdapp) or IC50 values determined for various kinase inhibitors using the kinobeads platform. These values are derived from dose-dependent competition experiments where the free inhibitor competes with the kinobeads for kinase binding.

| Inhibitor | Target Kinase | Apparent pKd or IC50 | Cell Line | Reference |

| Imatinib | ABL | 250 nM (IC50) | K562 | [4] |

| Imatinib | DDR1 | 90 nM (IC50) | K562 | [4] |

| Dasatinib | Multiple | ~30 sub-micromolar targets | - | [6] |

| BI-2536 | PDXK | 387 nM (Kdapp) | - | [6] |

| Seliciclib (Roscovitine) | PDXK | Binds | - | [6] |

Experimental Protocols

A detailed methodology for a typical kinase enrichment experiment using a this compound-type affinity matrix is provided below. This protocol is a synthesis of methods described in the literature.[1][5][7]

Lysate Preparation

-

Cell Lysis: Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in a modified RIPA buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.

-

Homogenization: Further lyse the cells by sonication or other mechanical means to ensure complete disruption.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30-60 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay). Adjust the concentration to a working range, typically 2-5 mg/mL.

Kinase Enrichment (Affinity Pulldown)

-

Bead Preparation: Wash the this compound/kinobeads slurry (e.g., 10-20 µL of beads per pulldown) with lysis buffer to equilibrate the beads.

-

Competition (for inhibitor profiling): For competition experiments, pre-incubate the cell lysate with varying concentrations of the free inhibitor of interest (or DMSO as a vehicle control) for 30-60 minutes at 4°C.

-

Incubation: Add the cell lysate to the equilibrated beads and incubate for 1-3 hours at 4°C with gentle end-over-end rotation to allow for kinase binding.

-

Washing: After incubation, pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with lysis buffer and then with a buffer of lower stringency (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8) to remove non-specifically bound proteins.

On-Bead Digestion and Sample Preparation for Mass Spectrometry

-

Denaturation and Reduction: Resuspend the washed beads in a denaturation buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 7.8) containing a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at 37°C.

-

Alkylation: Add an alkylating agent, such as chloroacetamide (CAM), and incubate in the dark for 30 minutes at room temperature.

-

Digestion: Dilute the urea concentration to below 2 M with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8). Add trypsin and/or Lys-C and incubate overnight at 37°C to digest the bound proteins into peptides.

-

Peptide Elution and Desalting: Acidify the digest with formic acid to stop the reaction. Collect the supernatant containing the peptides. Desalt the peptides using C18 StageTips or a similar method.

LC-MS/MS Analysis and Data Processing

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

-

Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant. Identify peptides and proteins by searching against a relevant protein database. For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling techniques (e.g., SILAC, TMT).

-

Binding Curve Generation (for inhibitor profiling): For competition experiments, plot the relative abundance of each identified kinase against the concentration of the free inhibitor. Fit the data to a dose-response curve to determine the IC50 or apparent Kd.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to kinase enrichment studies.

References

- 1. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 4. researchgate.net [researchgate.net]

- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of VI 16832: A Deep Dive into its Basic Research Applications

The identity of the molecule designated as VI 16832 remains elusive in publicly accessible scientific literature and chemical databases. Extensive searches have not yielded a recognized chemical structure, mechanism of action, or any associated biological data for a compound with this specific identifier. It is plausible that "this compound" represents an internal code used within a research institution or company, and has not yet been disclosed in the public domain.

Consequently, a comprehensive technical guide on its basic research applications cannot be formulated at this time. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways are contingent upon the availability of foundational information regarding the compound's biological activity.

For researchers, scientists, and drug development professionals interested in this molecule, the primary step would be to identify its formal chemical name or structure. Once a recognized identifier is obtained, a thorough investigation into its properties and biological effects can be initiated.

Hypothetically, if "this compound" were, for instance, an inhibitor of a specific viral entry mechanism, a technical guide would be structured as follows:

Hypothetical Technical Guide Outline for a Viral Entry Inhibitor

This guide would provide an in-depth overview of the fictional compound "this compound," a novel small-molecule inhibitor of arenavirus entry.

1. Introduction

This section would introduce arenaviruses as a significant public health concern, highlighting the limitations of current antiviral therapies and the unmet need for novel therapeutic agents. It would then position "this compound" as a promising candidate for addressing this need.

2. Compound Profile

A table summarizing the key properties of "this compound" would be presented here.

| Property | Value |

| IUPAC Name | N-[3,5-bis(fluoranyl)phenyl]-2-[5,7-bis(oxidanylidene)-6-propyl-2-pyrrolidin-1-yl-[1][2]thiazolo[4,5-d]pyrimidin-4-yl]ethanamide |

| Molecular Formula | C24H22F2N6O4S |

| Molecular Weight | 544.5 g/mol |

| Target | Arenavirus Glycoprotein GP2 |

| Mechanism of Action | Inhibition of pH-dependent membrane fusion |

3. Mechanism of Action

"this compound" would be described as an inhibitor of arenavirus cell entry. Its mechanism of action would be detailed as the specific interference with the pH-dependent fusion process in the endosome, a critical step for the release of the viral ribonucleoprotein into the cytoplasm. This process is mediated by the viral glycoprotein GP2. The guide would specify that residue M437 within the transmembrane domain of GP2 is a critical determinant for viral susceptibility to the compound.

A diagram illustrating this signaling pathway would be included:

Caption: Arenavirus entry pathway and the inhibitory action of this compound.

4. In Vitro Efficacy

This section would present a table summarizing the in vitro antiviral activity and cytotoxicity of "this compound" in relevant cell lines.

| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| A549 | LCMV | 0.5 | > 50 | > 100 |

| Vero | Junin virus | 1.2 | > 50 | > 41.7 |

| Huh7 | Lassa virus | 0.8 | > 50 | > 62.5 |

5. Experimental Protocols

Detailed methodologies for key experiments would be provided.

5.1. High-Throughput Screening (HTS) Assay

-

Objective: To identify small-molecule inhibitors of arenavirus multiplication.

-

Methodology:

-

A recombinant Lymphocytic Choriomeningitis Virus (LCMV) expressing a reporter gene (e.g., Renilla luciferase) is used.

-

A549 cells are seeded in 384-well plates.

-

Cells are infected with the recombinant LCMV in the presence of compounds from a small-molecule library (e.g., 30,400 compounds).

-

After a defined incubation period (e.g., 48 hours), cell viability is assessed using a CellTiter-Glo assay.

-

Luciferase activity is measured to quantify viral replication.

-

Hits are identified as compounds that inhibit luciferase activity without significant cytotoxicity.

-

An experimental workflow diagram would be included:

Caption: High-throughput screening workflow for arenavirus inhibitors.

5.2. Antiviral Activity Assay (EC50 Determination)

-

Objective: To determine the half-maximal effective concentration (EC50) of "this compound."

-

Methodology:

-

Target cells (e.g., A549, Vero, Huh7) are seeded in 96-well plates.

-

Cells are treated with serial dilutions of "this compound."

-

Cells are infected with the respective arenavirus at a specific multiplicity of infection (MOI).

-

After incubation, viral yield is quantified by plaque assay or qRT-PCR.

-

EC50 values are calculated by non-linear regression analysis.

-

5.3. Cytotoxicity Assay (CC50 Determination)

-

Objective: To determine the half-maximal cytotoxic concentration (CC50) of "this compound."

-

Methodology:

-

Target cells are seeded in 96-well plates.

-

Cells are treated with serial dilutions of "this compound."

-

After incubation, cell viability is measured using a commercially available assay (e.g., MTS or CellTiter-Glo).

-

CC50 values are calculated by non-linear regression analysis.

-

The guide would conclude by summarizing the potential of "this compound" as a novel anti-arenaviral therapeutic and outlining future directions for research, including in vivo efficacy studies and further mechanism of action elucidation.

Disclaimer: The information presented in this hypothetical guide is for illustrative purposes only and is based on the characteristics of a known arenavirus inhibitor. It does not reflect actual data for a compound named "this compound." Researchers are strongly encouraged to verify the identity and properties of any compound before commencing experimental work.

References

Methodological & Application

Application Notes and Protocols for VI-16832 in Kinase Enrichment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enrichment of kinases from cell lines using the broad-spectrum Type I kinase inhibitor, VI-16832. This method is a powerful tool for comparative expression analysis of protein kinases, enabling deeper investigation into cellular signaling pathways and aiding in drug discovery efforts.

Introduction

VI-16832 is a promiscuous Type I kinase inhibitor that binds to the ATP-binding pocket of a wide range of kinases. When immobilized on a solid support, such as Sepharose beads, it can be used as an affinity resin to capture and enrich kinases from complex biological samples like cell lysates. This technique, often used as part of a multiplexed inhibitor bead (MIB) strategy, allows for the subsequent identification and quantification of enriched kinases through mass spectrometry-based proteomics. This approach provides a global snapshot of the expressed and active kinome, revealing insights into kinase-driven signaling networks in various cellular contexts, including cancer.

Principle of Kinase Enrichment using VI-16832

The VI-16832 protocol is based on the principles of affinity chromatography. The inhibitor is covalently coupled to a resin, which then serves as the stationary phase. A cell lysate containing a complex mixture of proteins is passed over this resin. Kinases with affinity for VI-16832 will bind to the immobilized inhibitor, while other proteins will flow through. After a series of washes to remove non-specifically bound proteins, the enriched kinases are eluted and prepared for downstream analysis, typically by mass spectrometry.

Data Presentation

The use of VI-16832, often in combination with other kinase inhibitors in multiplexed inhibitor bead (MIB) experiments, has proven effective in enriching a significant portion of the kinome from various cell lines. The following table summarizes representative quantitative data from such studies.

| Cell Line(s) | Number of Kinases Identified/Quantified | Number of Phosphosites Identified | Key Findings |

| MV4-11 (Acute Myeloid Leukemia) | > 200 protein kinases | > 10,000 unique phosphosites | Identification of kinase inhibition patterns and signaling pathway modulation in response to targeted therapies.[1] |

| HCT116, 435S, MV4-11 (Cancer Cell Lines) | 212 different protein kinases | ~1700 distinct phosphopeptide species from >8500 phosphopeptide identifications | More than 80% of the enriched protein amount is derived from protein kinases. |

| 34 Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines | 146 kinases quantified | Not specified | Revealed significant differences in the expression of 42 kinases across the cell lines. |

| S and M phase-arrested human cancer cells | 219 protein kinases | > 1000 phosphorylation sites | Half of all kinase phosphopeptides were found to be upregulated in mitosis.[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in kinase enrichment using VI-16832.

Protocol 1: Covalent Coupling of VI-16832 to ECH-Sepharose Beads

This protocol describes the covalent attachment of a kinase inhibitor with a primary amine functional group (VI-16832 is custom-synthesized with a hydrocarbon linker containing an amine) to ECH-Sepharose beads, which have a carboxyl functional group. The coupling is achieved using a carbodiimide reaction.

Materials:

-

VI-16832 with an amine-functionalized linker

-

ECH-Agarose/Sepharose beads

-

N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC)

-

Coupling Buffer (0.1 M MES, pH 4.5-6.0)

-

Wash Buffer A (Coupling Buffer)

-

Wash Buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

-

Blocking Buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

-

Storage Solution (e.g., 20% ethanol in PBS)

Procedure:

-

Resin Preparation:

-

Transfer the desired amount of ECH-Sepharose slurry to a suitable tube.

-

Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant.

-

Wash the beads three times with an excess volume of cold Coupling Buffer.

-

-

Ligand Preparation:

-

Dissolve the amine-functionalized VI-16832 in Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL).

-

-

Coupling Reaction:

-

Resuspend the washed ECH-Sepharose beads in the VI-16832 solution.

-

Add EDC to a final concentration of 0.1 M. EDC can be added as a solid or as a freshly prepared solution in Coupling Buffer.[3]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.[4]

-

-

Blocking Unreacted Groups:

-

Pellet the beads and discard the supernatant (which can be saved to determine coupling efficiency).

-

Wash the beads with Wash Buffer A.

-

Resuspend the beads in Blocking Buffer and incubate for at least 2 hours at room temperature or overnight at 4°C to quench any unreacted carboxyl groups.

-

-

Final Washes and Storage:

-

Wash the beads alternately with Wash Buffer B and Wash Buffer A (3-5 cycles).

-

Finally, wash the beads with a neutral buffer (e.g., PBS).

-

Resuspend the VI-16832 coupled beads in Storage Solution and store at 4°C.

-

Protocol 2: Kinase Enrichment from Cell Lysates

This protocol details the procedure for enriching kinases from cell line lysates using the prepared VI-16832 affinity resin.

Materials:

-

Cultured cells (e.g., MV4-11, HCT116)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

MIB Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, 2.5 mM Na3VO4, supplemented with protease and phosphatase inhibitor cocktails)

-

High Salt Wash Buffer (MIB Lysis Buffer with 1 M NaCl)

-

Low Salt Wash Buffer (MIB Lysis Buffer with 150 mM NaCl)

-

Elution Buffer (100 mM Tris-HCl pH 6.8, 0.5% SDS, 1% β-mercaptoethanol)

-

VI-16832 coupled Sepharose beads

-

Chromatography columns (e.g., gravity-flow columns)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse the cell pellet in an appropriate volume of ice-cold MIB Lysis Buffer (e.g., 1 mL per 10^7 cells).

-

Incubate on ice for 20 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

-

-

Affinity Chromatography:

-

Pack a chromatography column with the VI-16832 coupled beads.

-

Equilibrate the column with 5-10 column volumes of MIB Lysis Buffer.

-

Adjust the NaCl concentration of the cell lysate to 1 M by adding solid NaCl or a high salt buffer.

-

Load the lysate onto the equilibrated column by gravity flow. The flow rate can be adjusted (e.g., 0.07 mL/min).

-

-

Washing:

-

Wash the column with 10-20 column volumes of High Salt Wash Buffer to remove non-specifically bound proteins.

-

Wash the column with 5-10 column volumes of Low Salt Wash Buffer to remove the high concentration of salt.

-

-

Elution:

-

Elute the bound kinases by adding 2-3 column volumes of Elution Buffer. To maximize recovery, the elution can be performed by incubating the beads with the elution buffer at 95°C for 5-10 minutes.

-

Collect the eluate.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted protein sample can be further processed for mass spectrometry analysis. This typically involves protein precipitation (e.g., with acetone or TCA) to remove detergents, followed by in-solution or in-gel tryptic digestion.

-

Visualizations

The following diagrams illustrate the key processes described in these application notes.

References

- 1. Inference of kinase-signaling networks in human myeloid cell line models by Phosphoproteomics using kinase activity enrichment analysis (KAEA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase-selective enrichment enables quantitative phosphoproteomics of the kinome across the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]

Application Notes and Protocols for VI-16832 in MIB/MS Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the broad-spectrum kinase inhibitor VI-16832 in Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS) experiments for kinome profiling. The protocols outlined below are designed to enable the comprehensive analysis of kinase expression and activity in various biological samples, aiding in target discovery, drug development, and the elucidation of cellular signaling pathways.

Introduction to VI-16832 and MIB/MS

VI-16832 is a type I kinase inhibitor used as a component of multiplexed inhibitor beads for the affinity capture and enrichment of protein kinases from cell and tissue lysates. MIB/MS is a powerful chemical proteomics technique that employs a cocktail of kinase inhibitors covalently bound to sepharose beads to capture a significant portion of the cellular kinome.[1] This enrichment strategy allows for the subsequent identification and quantification of hundreds of kinases by mass spectrometry, providing a snapshot of the functional kinome.[1] The use of broad-spectrum inhibitors like VI-16832 is crucial for achieving wide coverage of the kinome.[2]

Quantitative Data on Kinase Inhibitor Selectivity

A comprehensive kinome-wide selectivity profile for VI-16832 is not publicly available. However, MIB/MS experiments typically utilize a combination of inhibitors to broaden the coverage of the kinome. The table below presents representative data for a selection of kinases, illustrating how selectivity data (often presented as Kd or IC50 values) is typically displayed. This table is a composite illustration based on the types of data generated in kinase inhibitor profiling studies and does not represent empirically determined values for VI-16832.

Table 1: Representative Kinase Selectivity Profile for a Broad-Spectrum Inhibitor

| Kinase Target | Kinase Family | Representative Kd (nM) | Representative IC50 (nM) |

| ABL1 | Tyrosine Kinase | 25 | 50 |

| SRC | Tyrosine Kinase | 15 | 35 |

| LCK | Tyrosine Kinase | 10 | 28 |

| EGFR | Tyrosine Kinase | 150 | 300 |

| VEGFR2 | Tyrosine Kinase | 80 | 150 |